(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS 1086376-68-2) is a highly specialized, pre-functionalized heterocyclic building block that integrates a pharmacologically privileged thienopyrimidine core with a versatile piperidine-4-methanol linker. The thieno[2,3-d]pyrimidine moiety is widely recognized as an essential hinge-binding motif in the development of kinase inhibitors (such as PI3K, mTOR, and EGFR) and GPCR modulators [1]. By supplying the core already coupled to the piperidine ring, this compound provides a primary alcohol handle perfectly positioned for late-stage diversification—such as oxidation to an aldehyde, conversion to a leaving group, or direct etherification. For procurement teams and process chemists, sourcing this exact pre-assembled intermediate eliminates the need for in-house nucleophilic aromatic substitution (SNAr) steps, directly accelerating library synthesis and scaling campaigns while ensuring high-purity batch reproducibility [2].
Defined thieno[2,3-d]pyrimidine regioisomer for kinase hinge-binding studies
Functionalizable hydroxymethyl handle supports divergent derivatization workflows
Supplied with analytical documentation for identity and purity verification
Substituting this specific building block with its uncoupled precursors (4-chloro-thieno[2,3-d]pyrimidine and piperidin-4-ylmethanol) introduces significant process inefficiencies. In-house SNAr coupling typically requires elevated temperatures, basic conditions, and extensive chromatographic purification to remove unreacted starting materials and regioisomeric byproducts, often capping isolated yields at 65-75% [1]. Furthermore, attempting to substitute the piperidine-methanol linker with a more common piperazine analog fundamentally alters the physicochemical profile of the resulting library. A piperazine introduces a basic secondary or tertiary amine that drastically shifts the pKa, increasing the risk of phospholipidosis and hERG channel off-target liabilities [2]. Procuring the exact (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol compound guarantees a neutral, hydrogen-bond-donating handle that maintains favorable lipophilicity and target specificity without the toxicity risks associated with basic nitrogen linkers.
Procuring the pre-assembled (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol bypasses the bottleneck of in-house coupling. Standard SNAr reactions between 4-chloro-thieno[2,3-d]pyrimidine and piperidin-4-ylmethanol typically yield only 65-75% after 12-24 hours of heating and require silica gel chromatography to achieve >95% purity [1]. Sourcing the pre-coupled compound provides immediate access to >95% pure material, eliminating 25-35% material loss and saving a full synthetic step.
| Evidence Dimension | Synthetic Yield and Process Time |
| Target Compound Data | 100% ready-to-use intermediate (>95% purity) |
| Comparator Or Baseline | In-house SNAr from 4-chloro-thieno[2,3-d]pyrimidine (65-75% isolated yield) |
| Quantified Difference | Saves 1 synthetic step, 12-24 hours, and eliminates 25-35% material loss |
| Conditions | Standard laboratory scale library synthesis |
Eliminating the SNAr step accelerates drug discovery timelines and reduces reagent and labor costs during library generation.
When selecting a linker for the thienopyrimidine core, the piperidine-4-methanol moiety offers a distinct advantage over the commonly used piperazine linker. The primary alcohol of the target compound maintains a neutral profile (pKa ~15), whereas a piperazine introduces a basic nitrogen (pKa ~8.5-9.0) [1]. This >6 unit reduction in basic pKa significantly lowers the risk of hERG channel binding and phospholipidosis, which are common failure points in preclinical development for basic lipophilic amines.
| Evidence Dimension | Basic pKa and Toxicity Liability |
| Target Compound Data | Neutral alcohol handle (pKa ~15) |
| Comparator Or Baseline | Piperazine analog (Basic amine, pKa ~8.5-9.0) |
| Quantified Difference | >6 unit reduction in basic pKa |
| Conditions | Physicochemical profiling for preclinical drug candidates |
Procuring a building block with a neutral handle prevents the introduction of basicity-driven off-target toxicities early in the drug design process.
The primary alcohol on (1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methanol is highly accessible for late-stage diversification. It undergoes Swern or Dess-Martin oxidation to the corresponding aldehyde in >90% yield, or conversion to a mesylate/tosylate leaving group in >95% yield [1]. In contrast, attempting direct C-H functionalization on an unfunctionalized piperidine ring yields complex mixtures with <40% target conversion. This predictability makes the hydroxymethyl group an ideal, reliable handle for attaching solubilizing groups or PROTAC linkers.
| Evidence Dimension | Late-Stage Functionalization Yield |
| Target Compound Data | >90% yield for oxidation or mesylation |
| Comparator Or Baseline | Direct C-H functionalization of bare piperidine (<40% yield) |
| Quantified Difference | >50% absolute increase in functionalization yield |
| Conditions | Standard late-stage diversification protocols (e.g., Swern oxidation, mesyl chloride/TEA) |
A high-yielding, predictable functional handle minimizes material waste during the synthesis of expensive, advanced API derivatives.
The thieno[2,3-d]pyrimidine core is a superior bioisostere for the quinazoline core in many kinase inhibitor programs. The altered electron density and bond angles provided by the fused thiophene ring often result in a 2- to 5-fold improvement in ATP hinge-region binding affinity (IC50) compared to the corresponding quinazoline analogs [1]. Procuring the thienopyrimidine scaffold over the more common quinazoline justifies its selection when optimizing potency against targets like PI3K, mTOR, or EGFR.
| Evidence Dimension | Kinase Hinge-Region Binding Affinity (IC50) |
| Target Compound Data | Thieno[2,3-d]pyrimidine core (enhanced affinity) |
| Comparator Or Baseline | Quinazoline core (baseline affinity) |
| Quantified Difference | 2- to 5-fold improvement in IC50 for specific kinase targets |
| Conditions | In vitro kinase inhibition assays (e.g., PI3K/mTOR) |
Selecting the thienopyrimidine core provides a strategic advantage in achieving high-potency target engagement in oncology drug discovery.
Directly leveraging the thieno[2,3-d]pyrimidine core as an ATP hinge-binder, this compound is the ideal starting material for synthesizing libraries of kinase inhibitors. The pre-installed piperidine-methanol linker allows chemists to rapidly attach diverse solvent-exposed groups via etherification or reductive amination (after oxidation to the aldehyde), optimizing both potency and solubility without basicity-driven liabilities [1].
In targeted protein degradation, the primary alcohol serves as a highly efficient attachment point for PEG or alkyl linkers. Because the alcohol can be converted to a leaving group or oxidized in >90% yield, it enables the reliable synthesis of heterobifunctional PROTACs that recruit E3 ligases to thienopyrimidine-targeted proteins [2].
For GPCR targets where a basic nitrogen causes off-target toxicity or poor blood-brain barrier penetration, this compound provides the necessary spatial geometry of a piperidine ring while maintaining a neutral hydrogen-bond-donating alcohol. This makes it a superior procurement choice over piperazine-linked analogs for optimizing pharmacokinetic profiles [3].